tert-Butyl 2-isobutylhydrazinecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-methylpropylamino)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(2)6-10-11-8(12)13-9(3,4)5/h7,10H,6H2,1-5H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLLXQPOZWLFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445673 | |
| Record name | 1,1-dimethylethyl 2-(2-methylpropyl)hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57699-53-3 | |
| Record name | 1,1-dimethylethyl 2-(2-methylpropyl)hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 2 Isobutylhydrazinecarboxylate and Analogues
General Strategies for Boc-Protected Hydrazine (B178648) Synthesis
The introduction of a Boc group onto a hydrazine moiety is a fundamental transformation in organic synthesis. This protection strategy is essential for controlling the reactivity of the nitrogen atoms during subsequent chemical modifications.
The most common and direct method for the synthesis of Boc-protected hydrazines is the reaction of a hydrazine derivative with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This reagent is widely used due to its commercial availability, high stability, and the clean nature of its byproducts (tert-butanol and carbon dioxide). semanticscholar.org The reaction involves the nucleophilic attack of the hydrazine nitrogen atom on one of the carbonyl carbons of (Boc)₂O.
The general mechanism proceeds as follows:
The lone pair of electrons on a nitrogen atom of the hydrazine attacks a carbonyl carbon of di-tert-butyl dicarbonate.
This forms a tetrahedral intermediate.
The intermediate collapses, leading to the formation of the N-Boc bond and the departure of a tert-butoxycarbonyl group, which subsequently decomposes into tert-butanol (B103910) and carbon dioxide.
For monosubstituted hydrazines, this reaction can be highly selective for the unsubstituted terminal nitrogen, particularly under controlled conditions, due to steric hindrance and electronic effects. While the reaction can proceed without a catalyst, bases like sodium hydroxide, potassium carbonate, or 4-dimethylaminopyridine (B28879) (DMAP) are often employed to deprotonate the hydrazine and increase its nucleophilicity. semanticscholar.org However, for some substrates, catalyst-free and even solvent-free conditions, using molten (Boc)₂O, have proven effective and are considered "green" alternatives that simplify work-up procedures. semanticscholar.orgumich.edu
Table 1: Comparison of Conditions for Boc Protection of Hydrazines
| Catalyst/Solvent System | Temperature | Typical Yield | Notes |
| (Boc)₂O, Dichloromethane (B109758) | 0 °C to RT | Good to Excellent | Standard laboratory procedure. |
| (Boc)₂O, Molten (no solvent) | 25-60 °C | High | Environmentally friendly, simple work-up. semanticscholar.org |
| (Boc)₂O, DMAP, Acetonitrile | Room Temperature | Variable | Risk of side products with some substrates. semanticscholar.org |
| (Boc)₂O, NaOH, Water/Dioxane | 0 °C to RT | Good | Useful for hydrazine salts. |
Synthetic Routes to tert-Butyl 2-isobutylhydrazinecarboxylate
While specific literature detailing the synthesis of this compound is sparse, its preparation can be logically deduced from established chemical principles and analogous reactions.
The most direct and logical approach to synthesizing this compound is the reaction of isobutylhydrazine (B3052577) with di-tert-butyl dicarbonate. nih.gov This method mirrors the general strategy for Boc protection. The reaction would involve the nucleophilic attack of the terminal (-NH₂) nitrogen of isobutylhydrazine on the (Boc)₂O. This pathway is favored due to the lower steric hindrance at the terminal nitrogen compared to the nitrogen atom substituted with the isobutyl group.
The reaction would typically be carried out in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0 °C to room temperature. The addition of a non-nucleophilic base could facilitate the reaction, although catalyst-free conditions might also be effective. The expected product is this compound, where the Boc group is attached to the nitrogen that is not bonded to the isobutyl group.
Alternative synthetic routes provide flexibility and can be advantageous if the primary precursor, isobutylhydrazine, is unavailable or if other challenges arise.
Route A: Reductive Amination
A powerful alternative involves a two-step sequence starting with tert-butyl carbazate (B1233558) and isobutyraldehyde (B47883).
Hydrazone Formation: Tert-butyl carbazate is reacted with isobutyraldehyde in the presence of a mild acid catalyst. This condensation reaction forms the corresponding N-Boc-hydrazone, tert-butyl 2-isobutylidenehydrazinecarboxylate.
Reduction: The resulting hydrazone is then reduced to the desired hydrazinecarboxylate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), or catalytic hydrogenation (e.g., H₂ over Pd/C). rsc.org This method is versatile and avoids the direct handling of potentially more hazardous substituted hydrazines. nih.govgoogle.comrsc.org
Route B: Direct Alkylation
Another potential pathway is the direct N-alkylation of tert-butyl carbazate with an isobutyl halide, such as isobutyl bromide or isobutyl iodide. mdpi.com This reaction would typically be performed in the presence of a base (e.g., potassium carbonate or triethylamine) to neutralize the hydrohalic acid byproduct. However, a significant challenge with this method is controlling the selectivity of the alkylation. Dialkylation (alkylation on both nitrogen atoms) can be a competing side reaction, potentially leading to a mixture of products and lower yields of the desired mono-alkylated product. Recent advances in metallaphotoredox catalysis have provided platforms for the N-alkylation of various nucleophiles with alkyl halides, which could offer a more controlled approach. nih.gov
Scalable Synthesis and Optimization Protocols for Related tert-Butyl Hydrazinecarboxylates
For industrial applications, the scalability and efficiency of a synthetic route are paramount. For the synthesis of tert-butyl hydrazinecarboxylates, several optimization strategies can be employed.
Solvent-Free Synthesis: As demonstrated for other hydrazines, conducting the Boc-protection reaction in molten di-tert-butyl dicarbonate without any solvent can be a highly efficient, scalable, and environmentally friendly approach. semanticscholar.orgumich.edu This method eliminates the need for solvent purchasing, handling, and disposal, and often simplifies product isolation to a simple filtration or crystallization.
One-Pot Procedures: Combining multiple reaction steps into a single operation, or "one-pot" synthesis, can significantly improve efficiency by reducing handling losses and purification steps. A tandem direct reductive amination followed by N-Boc protection has been developed for the synthesis of N-Boc protected secondary amines, which could be conceptually applied to hydrazine synthesis. nih.gov
Enantioselective Synthesis Strategies for Chiral Hydrazinecarboxylate Analogues
The development of enantioselective methods is crucial for the synthesis of chiral drugs and biologically active molecules. For analogues of this compound where the alkyl substituent or another part of the molecule contains a stereocenter, asymmetric synthesis is required.
Several strategies have emerged for the enantioselective synthesis of chiral hydrazines:
Organocatalysis: Asymmetric organocatalysis has been successfully applied to the synthesis of α-hydrazino aldehydes from alcohols and N-Boc hydrazine. acs.org This approach merges in situ oxidation with asymmetric catalysis to achieve excellent enantiocontrol (up to 98% ee). acs.org Chiral phosphoric acids have also been used as catalysts in asymmetric three-component reactions to produce highly functionalized chiral γ-lactams. thieme.de
Asymmetric Michael Addition: The conjugate addition of hydrazines to α,β-unsaturated compounds can be rendered enantioselective. For example, the aza-Michael addition of 2-pyrazolin-5-one anions to α,β-unsaturated ketones has been achieved with high enantioselectivity (94–98% ee) using a quinine-derived organocatalyst. nih.gov
Asymmetric Hydrogenation: The asymmetric hydrogenation of N-acyl hydrazones, catalyzed by chiral metal complexes (e.g., Ni-based catalysts), has been developed to produce chiral cyclic hydrazines in high yields and with excellent enantioselectivities (>99% ee). nih.gov This strategy could be adapted for acyclic systems to produce chiral hydrazinecarboxylates.
Table 2: Enantioselective Strategies for Chiral Hydrazine Synthesis
| Strategy | Catalyst Type | Substrates | Key Feature |
| Asymmetric Organocatalysis | Chiral Amine / Phosphoric Acid | Alcohols, Aldehydes, N-Boc Hydrazine | Merges oxidation and asymmetric catalysis for high ee. acs.orgthieme.de |
| Asymmetric Michael Addition | Quinine-derived Organocatalyst | 2-Pyrazolin-5-ones, α,β-Unsaturated Ketones | Creates chiral β-(pyrazol-1-yl)ketones. nih.gov |
| Asymmetric Hydrogenation | Chiral Ni-complex | Cyclic N-acyl hydrazones | Produces chiral cyclic hydrazines with excellent enantioselectivity. nih.gov |
Development of Efficient Purification and Isolation Techniques in Hydrazinecarboxylate Chemistry
The purification and isolation of this compound and its analogues are critical steps to ensure the high purity required for subsequent applications. The choice of purification technique is largely dependent on the physical properties of the compound and the nature of the impurities present.
Chromatographic Techniques:
Column chromatography is a widely employed method for the purification of hydrazinecarboxylate derivatives. Silica (B1680970) gel is the most common stationary phase used for this purpose. The selection of an appropriate eluent system is crucial for achieving good separation. A mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate (B1210297) or acetone, is often used. The polarity of the eluent can be gradually increased to facilitate the elution of the desired compound from the column. For N-Boc protected amines and their derivatives, column chromatography on silica gel with a dichloromethane/methanol (B129727) solvent system has been reported to be effective. nih.gov
High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative scale purification, offering higher resolution and efficiency compared to traditional column chromatography.
Recrystallization:
Recrystallization is a powerful technique for purifying solid compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. For hydrazinecarboxylate derivatives, which are often solids at room temperature, recrystallization can be a highly effective purification method.
The selection of a suitable solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Common solvent systems for the recrystallization of organic compounds include ethanol, hexane/acetone, hexane/tetrahydrofuran, and hexane/ethyl acetate. rochester.edu For compounds that are prone to oiling out, a mixed solvent system can be employed. This involves dissolving the compound in a good solvent and then adding a poor solvent until turbidity is observed, followed by heating to achieve a clear solution and subsequent slow cooling to promote crystal formation.
Extraction and Washing:
Liquid-liquid extraction is a fundamental workup procedure to separate the desired product from the reaction mixture. After quenching the reaction, the organic layer containing the product is typically washed with aqueous solutions to remove inorganic salts, unreacted starting materials, and other water-soluble impurities. For instance, washing with a dilute acid solution can remove any unreacted basic starting materials, while a wash with a dilute basic solution can remove acidic impurities.
The following table provides a summary of common purification techniques applicable to this compound:
| Purification Technique | Stationary/Mobile Phase or Solvent System | Principle of Separation |
| Column Chromatography | Silica gel; Hexane/Ethyl Acetate gradient | Adsorption |
| Recrystallization | Ethanol or Hexane/Acetone | Differential Solubility |
| Liquid-Liquid Extraction | Dichloromethane/Water | Partitioning |
Reactivity and Transformation Pathways of Tert Butyl 2 Isobutylhydrazinecarboxylate
Strategies for the Selective Deprotection of the Boc Group in Hydrazinecarboxylates
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines and hydrazines due to its stability under a range of conditions and its susceptibility to cleavage under acidic conditions. The selective removal of the Boc group from tert-butyl 2-isobutylhydrazinecarboxylate is a critical step in synthetic sequences that require the unmasking of the hydrazine (B178648) functionality for subsequent reactions.
The most common method for Boc deprotection involves treatment with strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as methanol (B129727) or dioxane. The mechanism proceeds via protonation of the carbonyl oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to liberate the free hydrazine.
However, achieving selectivity can be challenging in the presence of other acid-sensitive functional groups. Milder and more selective methods have been developed to address this. For instance, thermal deprotection in continuous flow systems has been shown to be effective for N-Boc protected amines, with selectivity being achieved through precise temperature control. This method offers the advantage of avoiding acidic reagents altogether.
Recent research has also explored the use of various catalytic systems for Boc deprotection under milder conditions. While not specifically documented for this compound, analogous systems provide insight into potential strategies.
| Method | Reagents/Conditions | Selectivity/Advantages |
| Acidic Hydrolysis | TFA/DCM or HCl/Methanol | Standard, efficient method. |
| Thermal Deprotection | High temperature, continuous flow | Avoids acidic reagents, selectivity via temperature control. |
| Catalytic Deprotection | Iodine, Iron(III) salts | Milder conditions, potential for chemoselectivity. |
Nucleophilic Reactivity of the Hydrazine Moiety
The hydrazine moiety in this compound possesses two nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. The N' nitrogen (the one bearing the isobutyl group) is generally more nucleophilic due to the electron-donating nature of the isobutyl group and the electron-withdrawing effect of the adjacent Boc group on the N nitrogen. This difference in nucleophilicity allows for selective reactions at the N' position.
The nucleophilic character of the hydrazine can be exploited in various transformations, including alkylation and acylation reactions. For instance, reaction with an alkyl halide would be expected to occur preferentially at the N' nitrogen, leading to a trisubstituted hydrazine derivative. Similarly, acylation with an acyl chloride or anhydride (B1165640) would yield the corresponding N'-acylated product.
Furthermore, the hydrazine moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones. This reaction is a cornerstone of hydrazine chemistry and provides a pathway to a diverse range of heterocyclic compounds and other functionalized molecules.
Recent advancements in biocatalysis have demonstrated that imine reductases (IREDs) can catalyze the reductive amination of carbonyl compounds with Boc-protected hydrazines, showcasing the nucleophilic nature of the hydrazine in enzymatic transformations.
| Reaction Type | Reagent | Expected Product |
| Alkylation | Alkyl Halide (e.g., CH₃I) | N'-alkylated hydrazine |
| Acylation | Acyl Chloride (e.g., CH₃COCl) | N'-acylated hydrazine |
| Condensation | Aldehyde or Ketone | Hydrazone |
| Reductive Amination | Carbonyl compound + IRED | N'-alkylated hydrazine |
Electrophilic Transformations of the Hydrazine Moiety
While the hydrazine moiety is predominantly nucleophilic, it can undergo oxidation, which is an electrophilic transformation. The oxidation of protected hydrazines can lead to the formation of azo compounds. Various oxidizing agents can be employed for this purpose, and the specific outcome may depend on the reaction conditions and the nature of the substituents on the hydrazine. The oxidation potentials of protected hydrazine derivatives have been studied using techniques like cyclic voltammetry to understand their susceptibility to oxidation.
The N-N bond of the hydrazine can be cleaved under certain reductive or oxidative conditions, although this is a less common transformation pathway compared to reactions at the nitrogen atoms.
Reactivity at the Isobutyl Moiety
The isobutyl group in this compound is a saturated alkyl chain and is generally considered to be relatively unreactive under many conditions. However, the C-H bonds of the isobutyl group can potentially undergo functionalization through radical-mediated or transition-metal-catalyzed C-H activation pathways.
While specific studies on the C-H functionalization of this compound are not prevalent in the literature, general principles of organic chemistry suggest that the methylene (B1212753) (CH₂) and methine (CH) protons of the isobutyl group could be susceptible to radical abstraction. The proximity of the hydrazine moiety might influence the regioselectivity of such reactions. For example, in reactions involving N-centered radicals, intramolecular hydrogen atom transfer (HAT) from the isobutyl group could be a possibility, leading to functionalization at a specific position.
Transition-metal-catalyzed C-H activation, often directed by a nearby functional group, is a powerful tool for the selective functionalization of alkyl chains. It is conceivable that the hydrazine or the carbamate (B1207046) functionality could act as a directing group to facilitate C-H activation at a specific position within the isobutyl moiety, although this remains an area for further investigation for this particular molecule.
Thermal and Chemical Stability under Various Reaction Conditions
The stability of this compound is a crucial consideration in its handling, storage, and use in synthesis.
Thermal Stability: Boc-protected hydrazines are generally considered to be thermally stable in the absence of acids. researchgate.net However, at elevated temperatures, thermal cleavage of the Boc group can occur, as discussed in the deprotection section. The presence of impurities or catalysts could potentially lower the decomposition temperature.
Chemical Stability:
Acidic Conditions: The Boc group is labile to strong acids, leading to the deprotection of the hydrazine. Therefore, the compound is unstable in strongly acidic media.
Basic Conditions: The Boc group is generally stable to basic conditions, making the compound compatible with a wide range of base-mediated reactions. The N-H proton of the hydrazine moiety can be deprotonated by strong bases.
Nucleophiles: The carbamate linkage is generally resistant to nucleophilic attack.
Oxidizing and Reducing Agents: As discussed previously, the hydrazine moiety can be susceptible to oxidation. The stability towards reducing agents will depend on the specific reagent used; for instance, catalytic hydrogenation may not affect the Boc group but could potentially cleave the N-N bond under harsh conditions.
A summary of the stability under various conditions is presented in the table below.
| Condition | Stability | Notes |
| Thermal | Moderately stable | Can undergo thermal deprotection at high temperatures. |
| Strong Acid | Unstable | Boc group is cleaved. |
| Strong Base | Generally stable | N-H proton can be abstracted. |
| Nucleophiles | Generally stable | Carbamate is resistant. |
| Oxidizing Agents | Potentially unstable | Hydrazine moiety can be oxidized. |
| Reducing Agents | Depends on reagent | Boc group is stable to many reducing agents. |
Mechanistic Investigations and Theoretical Studies
Computational Chemistry Approaches for Reaction Pathway Elucidation
Computational chemistry serves as a powerful tool for mapping the intricate details of reaction pathways, providing insights that are often inaccessible through experimental means alone. For hydrazinecarboxylate derivatives, these methods illuminate the energetic landscapes of reactions, helping to predict feasibility, mechanism, and selectivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure and reactivity of molecules like tert-butyl hydrazinecarboxylates. DFT calculations are employed to model reaction mechanisms, determine the geometries of reactants, products, and transition states, and calculate associated energy changes.
Research on related hydrazine (B178648) derivatives demonstrates that DFT methods, such as B3LYP and M05-2X, are effective for these analyses. researchgate.netnih.gov For instance, studies on the reactions of tert-butyl carbazate (B1233558) derivatives involve calculating parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to assess reactivity. researchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.
Furthermore, DFT is instrumental in studying bond dissociation enthalpies (BDEs), which are fundamental to understanding mechanisms involving bond cleavage, such as radical reactions. A computational study on various hydrazine derivatives determined N-N BDEs using multiple DFT methods, finding the M05-2X functional to be highly accurate. nih.gov Such calculations can predict the N-N bond strength in tert-butyl 2-isobutylhydrazinecarboxylate and anticipate its behavior in thermal or photochemical reactions.
Table 1: Calculated N-N Bond Dissociation Enthalpies (BDEs) for Representative Hydrazine Derivatives using DFT (M05-2X Method)
| Compound | N-N BDE (kJ/mol) |
|---|---|
| Hydrazine | 267.8 |
| Methylhydrazine | 260.7 |
| 1,2-Dimethylhydrazine | 253.1 |
| Phenylhydrazine | 224.3 |
| Acetylhydrazine (Hydrazide) | 231.0 |
Data derived from computational studies on hydrazine derivatives. nih.gov
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and non-covalent interactions. For a molecule like this compound, which possesses several rotatable bonds, MD simulations can explore the accessible conformational space and identify low-energy conformers that may dominate in solution.
Simulations on structurally related molecules containing tert-butyl groups, such as tert-butyl alcohol, have been used to investigate their hydration properties and tendency to self-aggregate in aqueous solutions. rsc.orgnih.gov These studies analyze intermolecular interactions, such as hydrogen bonding between the solute and solvent, and hydrophobic interactions involving the alkyl groups. rsc.org Applying this methodology would reveal how the isobutyl and tert-butyl groups of this compound interact with different solvents, influencing its solubility and the accessibility of its reactive sites. MD simulations can elucidate how the bulky alkyl groups might sterically shield the reactive hydrazine nitrogens or the carbonyl group. nih.gov
Kinetic Studies of Reaction Processes Involving tert-Butyl Hydrazinecarboxylates
Kinetic studies are essential for quantitatively understanding reaction rates and the factors that influence them. For tert-butyl hydrazinecarboxylates and related structures, kinetic analyses provide data on reaction order, rate constants, and activation parameters, which are crucial for deciphering reaction mechanisms.
For example, the kinetics of hydrazinolysis reactions involving esters have been studied to determine activation energies and confirm bimolecular substitution mechanisms. dnu.dp.ua A study on the reaction of butyl acetates with hydrazine hydrate (B1144303) found the process to be second-order, and the activation energy was determined from Arrhenius plots. dnu.dp.ua
In a different context, enzymatic kinetic resolutions of related tert-butyl carbamates have been investigated. nih.gov These studies measure reaction conversion over time under various conditions (e.g., different enzymes, solvents) to optimize the selective synthesis of one enantiomer. Such an analysis provides key kinetic data, including enantiomeric ratio (E), which quantifies the enzyme's selectivity.
Table 2: Influence of Solvent on the Enzymatic Kinetic Resolution of a tert-Butyl Carbamate (B1207046) Derivative
| Entry | Solvent | Conversion (%) after 24h | Enantiomeric Excess (ee) of Substrate (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Ratio (E) |
|---|---|---|---|---|---|
| 1 | Hexane | 50 | >99 | >99 | >200 |
| 2 | Toluene | 48 | 92 | >99 | >200 |
| 3 | Methyl tert-butyl ether | 45 | 82 | >99 | 185 |
| 4 | Tetrahydrofuran (THF) | <30 | N/A | N/A | N/A |
Data adapted from kinetic resolution studies on related carbamates. nih.gov
Identification and Characterization of Reaction Intermediates and Transition States
The elucidation of a reaction mechanism requires the identification of all transient species, including intermediates and transition states. While direct experimental observation of these fleeting species is challenging, their existence and structure are often inferred from trapping experiments and, most commonly, predicted and characterized using computational methods.
For reactions involving tert-butyl groups, radical intermediates are often proposed. For example, mechanistic studies on reactions involving tert-butoxyl radicals have used DFT to investigate the energetics of their formation and subsequent reactions, such as β-methyl scission to form a methyl radical and acetone. mdpi.com The transition state for such a process can be located, and the activation energy barrier can be calculated, providing a quantitative measure of its kinetic feasibility. mdpi.com These computational approaches are critical for distinguishing between competing mechanistic pathways.
Table 3: Comparison of Calculated Geometries for Reactant, Transition State (TS), and Product for a C-H Abstraction by a t-Butoxyl Radical
| Parameter | Reactant Complex (R-H···•O-tBu) | Transition State ([R···H···O-tBu]‡) | Product Complex (R•···H-O-tBu) |
|---|---|---|---|
| R-H Bond Length (Å) | 1.09 | 1.25 | 2.10 |
| H-O Bond Length (Å) | 1.85 | 1.40 | 0.97 |
| R-H-O Angle (°) | 175 | 178 | 176 |
Representative data based on DFT calculations of hydrogen atom transfer reactions. researchgate.net
Analysis of Steric and Electronic Effects on Reactivity, Focusing on the tert-Butyl Group
The tert-butyl group is not merely a passive component; its steric and electronic properties profoundly influence molecular reactivity. Its large size imposes significant steric hindrance, while its alkyl nature provides a modest electron-donating effect through hyperconjugation.
Steric Effects: The bulkiness of the tert-butyl group is one of its most defining features. It can shield nearby functional groups from attack by reagents, a principle widely used in protecting group chemistry. numberanalytics.com In reactions involving the hydrazinecarboxylate moiety, the tert-butyl group can influence regioselectivity by hindering approach to the adjacent carbonyl oxygen or amide nitrogen. Studies on the decomposition of tert-butyl perbenzoates show that bulky ortho-substituents accelerate the reaction by destabilizing the ground state through steric repulsion, which forces the carboxyl group out of conjugation with the aromatic ring. researchgate.net
Electronic Effects: The tert-butyl group acts as a weak electron-donating group. This effect can influence the reactivity of adjacent functional groups. For example, studies on tetrathiafulvalene-tetraazapyrene triads showed that the introduction of tert-butyl groups raised the energy of the LUMO by approximately 0.2 eV. rsc.orgnih.gov This change in frontier orbital energy directly impacts the molecule's properties as an electron acceptor. This electron-donating nature can also stabilize adjacent carbocations or radical centers, potentially influencing reaction pathways that involve such intermediates. Recent work has even demonstrated that the interplay of steric and electronic effects can be harnessed to achieve the selective catalytic hydroxylation of the typically inert C-H bonds within the tert-butyl group itself. researchgate.netnih.gov
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| tert-Butyl hydrazinecarboxylate (tert-Butyl carbazate) |
| tert-Butoxyl radical |
| Acetone |
| Methyl radical |
| Butyl acetate (B1210297) |
| Hydrazine hydrate |
| tert-Butyl carbamate |
| tert-Butyl perbenzoate |
| Tetrathiafulvalene |
Applications of Tert Butyl 2 Isobutylhydrazinecarboxylate in Advanced Organic Synthesis
Utilization as a Precursor in the Synthesis of Isobutylhydrazine (B3052577)
The primary and most direct application of tert-butyl 2-isobutylhydrazinecarboxylate is its role as a stable, protected precursor for isobutylhydrazine. Free alkylhydrazines can be reactive and challenging to store, making the use of a protected form advantageous. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group commonly employed for amines and hydrazines. nih.govfishersci.co.uk
The conversion of this compound to isobutylhydrazine is achieved through a standard acid-catalyzed deprotection reaction. youtube.com This process typically involves treating the protected compound with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in a solvent such as dioxane or methanol (B129727). jk-sci.comreddit.com
The mechanism of deprotection begins with the protonation of the Boc group's carbonyl oxygen by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to yield the free isobutylhydrazine (as its corresponding acid salt) and carbon dioxide gas. jk-sci.com The volatile byproducts, isobutylene (B52900) (from the tert-butyl cation) and carbon dioxide, are easily removed, simplifying the workup procedure. acsgcipr.org
| Reagent System | Typical Solvent | Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp | Commonly used in peptide synthesis; volatile and easy to remove. jk-sci.com |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Diethyl Ether | Room Temp | Provides the hydrochloride salt directly, which is often a stable, crystalline solid. |
| p-Toluenesulfonic Acid (p-TsOH) | Acetonitrile or Toluene | Room Temp to mild heating | A solid, non-volatile acid that can be useful in specific applications. |
| Acidic Ion-Exchange Resins | Methanol or Ethanol | Batch or Flow | Offers simplified purification by filtering off the resin. |
Applications in the Construction of Complex Nitrogen-Containing Heterocyclic Systems
Hydrazine (B178648) and its derivatives are fundamental building blocks in heterocyclic chemistry. beilstein-journals.org Isobutylhydrazine, generated from the deprotection of this compound, serves as a key dinucleophilic component for the synthesis of various nitrogen-containing heterocycles, most notably pyrazoles and pyridazines. nih.govorganic-chemistry.org
Pyrazoles: The most common method for pyrazole (B372694) synthesis is the condensation of a hydrazine with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or its synthetic equivalent. organic-chemistry.org The reaction of isobutylhydrazine with a β-diketone, β-ketoester, or α,β-unsaturated carbonyl compound proceeds via a condensation-cyclization sequence to afford N-isobutyl-substituted pyrazoles. The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on the 1,3-dicarbonyl component and the reaction conditions. rsc.org
Pyridazines: Similarly, pyridazine (B1198779) rings can be constructed by reacting hydrazines with 1,4-dicarbonyl compounds (like γ-diketones or γ-ketoesters) or their equivalents. researchgate.netnih.gov The reaction of isobutylhydrazine with such a 1,4-dielectrophile leads to the formation of a six-membered dihydropyridazine (B8628806) ring, which can then be oxidized to the aromatic pyridazine.
| Heterocyclic System | Required Co-reactant | General Structure of Product |
|---|---|---|
| Pyrazole | 1,3-Dicarbonyl Compound (e.g., acetylacetone) | 1-Isobutyl-3,5-dimethylpyrazole |
| Pyridazine | 1,4-Dicarbonyl Compound (e.g., 2,5-hexanedione) | 1-Isobutyl-3,6-dimethyl-1,4,5,6-tetrahydropyridazine |
| Pyrazolidinone | α,β-Unsaturated Ester (e.g., ethyl acrylate) | 2-Isobutylpyrazolidin-3-one |
| Triazole | (Requires further functionalization of hydrazine) | N-Isobutyl-substituted triazoles |
Role in Peptide and Peptidomimetic Chemistry
Aza-peptides are peptidomimetics in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. kirj.ee This modification can impart unique conformational properties and increased resistance to proteolytic degradation. This compound is a precursor for the synthesis of aza-amino acid derivatives where the side chain is an isobutyl group, creating an analog of leucine (B10760876) (aza-leucine). nih.gov
The synthesis of an aza-leucine residue begins with the deprotection of this compound to yield free isobutylhydrazine. This is followed by a two-step process. First, the N'-isobutylhydrazine is acylated at the unsubstituted nitrogen (N1) with an activated carbonyl species, such as phosgene (B1210022) or its equivalents (e.g., triphosgene, carbonyldiimidazole), to form an activated semicarbazide (B1199961) intermediate. nih.gov Second, this activated intermediate is reacted with the N-terminus of a peptide chain to form the aza-peptide bond. nih.gov A specific example involves the synthesis of Cbz-Leu-Leu-azaLeu, where isobutylhydrazine is first generated and then incorporated into the peptide sequence. nih.gov
| Step | Reaction | Purpose |
|---|---|---|
| 1 | Boc Deprotection | Generate free isobutylhydrazine from this compound. |
| 2 | Hydrazone Formation (optional) | React isobutylhydrazine with an aldehyde (e.g., isobutyraldehyde) to form a hydrazone. nih.gov |
| 3 | Reduction | Reduce the hydrazone (e.g., with sodium cyanoborohydride) to yield the N'-alkylated hydrazine. nih.gov |
| 4 | Activation & Coupling | Activate the N-terminus of the peptide or the hydrazine precursor and couple to form the aza-peptide bond. nih.gov |
Aza-amino acid synthons derived from this compound can be incorporated into growing peptide chains using both solid-phase peptide synthesis (SPPS) and solution-phase strategies.
In Solid-Phase Peptide Synthesis (SPPS) , the aza-amino acid building block is typically added to a resin-bound peptide. google.comnih.gov The process involves activating the carboxyl group of the C-terminal amino acid on the solid support and then coupling it with the N1-amino group of the pre-formed, N2-isobutyl semicarbazide synthon. Both Boc/Bzl and Fmoc/tBu chemistries can be adapted for the synthesis of aza-peptides. nih.govpeptide.com The major advantage of SPPS is the ease of purification, as excess reagents and byproducts are simply washed away from the resin-bound product. mdpi.com
In Solution-Phase Peptide Synthesis , peptide fragments are coupled in solution. libretexts.org This method is often used for large-scale synthesis. An aza-leucine containing dipeptide, for instance, could be synthesized in solution and then coupled to other peptide fragments. While more flexible for certain complex targets, this approach requires careful purification of the product after each coupling step, often via chromatography.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
|---|---|---|
| Purification | Simple filtration and washing of the resin. mdpi.com | Requires purification (e.g., chromatography, crystallization) after each step. |
| Reagent Use | Large excess of reagents is often used to drive reactions to completion. | Reagents are used in near-stoichiometric amounts to facilitate purification. |
| Scalability | Typically used for small to medium scale (mg to g). | More readily scalable to large, industrial quantities (kg). |
| Automation | Easily automated. | Automation is more complex. |
Contributions to Novel Reagent Development and Catalyst Design
While specific examples of reagents or catalysts derived directly from this compound are not widely reported, the isobutylhydrazine core structure offers potential for such applications. Hydrazines and their derivatives, like hydrazones, are known to act as ligands in coordination chemistry.
A potential avenue for reagent development involves the reaction of deprotected isobutylhydrazine with various electrophiles to create novel chemical tools. For instance, condensation with a β-ketoester could yield a pyrazolone, a scaffold known for its chelating properties and use in analytical reagents.
In catalyst design, isobutylhydrazine could be used to synthesize chiral ligands for asymmetric catalysis. By reacting isobutylhydrazine with a chiral carbonyl compound, a chiral hydrazone ligand can be formed. Such ligands can coordinate with transition metals (e.g., Palladium, Copper, Rhodium) to create catalysts for reactions like asymmetric hydrogenations or C-C bond-forming reactions. The isobutyl group can provide specific steric bulk to influence the enantioselectivity of the catalytic process. This remains a prospective area for research.
| Ligand Type | Synthesis Precursor | Potential Metal Complex | Potential Application |
|---|---|---|---|
| Schiff Base (Hydrazone) | 2-Pyridinecarboxaldehyde | Palladium(II), Copper(II) | Asymmetric catalysis, cross-coupling reactions |
| Pyrazolone | Ethyl Acetoacetate | Lanthanides, Transition Metals | Fluorescent probes, extraction reagents |
| Bidentate N,N Ligand | 2-Acetylpyridine | Rhodium(I), Iridium(I) | Hydrogenation, hydroformylation |
Use as a Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Hydrazines can serve as the amine component in isocyanide-based MCRs, such as the Ugi reaction. researchgate.netthieme-connect.de
The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. beilstein-journals.org After deprotection, isobutylhydrazine can be used as the amine component. The reaction would proceed through the initial formation of a hydrazone by condensation of isobutylhydrazine with the carbonyl compound. This hydrazone then reacts with the isocyanide and the carboxylic acid to generate a complex α-acylamino-acyl-hydrazide product. The use of a hydrazine in place of a primary amine introduces an additional nitrogen atom into the product scaffold, significantly increasing the chemical space accessible and allowing for the rapid synthesis of diverse, peptide-like molecules with potential applications in drug discovery. rsc.orgrug.nl
| Component | Example Reactant |
|---|---|
| Amine (from precursor) | Isobutylhydrazine |
| Carbonyl | Benzaldehyde |
| Carboxylic Acid | Acetic Acid |
| Isocyanide | tert-Butyl Isocyanide |
| Structure of Hypothetical Ugi Product | |
| N-(1-(isobutylhydrazinyl)-1-oxopropan-2-yl)-N-(tert-butyl)-2-phenylacetamide |
Advanced Structural and Spectroscopic Characterization Techniques
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For tert-butyl 2-isobutylhydrazinecarboxylate, a single-crystal X-ray diffraction analysis would provide unambiguous data on bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the solid state.
Key structural insights that would be obtained include:
Molecular Conformation: The geometry around the N-N bond and the spatial orientation of the bulky tert-butyl and isobutyl groups would be precisely determined.
Bond Parameters: The exact lengths of the C=O, C-O, C-N, and N-N bonds can be measured and compared to theoretical values and data from similar structures.
Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice. Crucially, it would identify hydrogen bonding patterns involving the N-H protons of the hydrazine (B178648) moiety and the carbonyl oxygen, which are critical in defining the supramolecular architecture. In related structures like tert-butyl carbazate (B1233558), molecules are known to form infinite chains through hydrogen bonding. st-andrews.ac.ukmdpi.com
A successful crystallographic analysis would yield a detailed structural model, providing an absolute reference for the compound's solid-state form.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformational and Connectivity Analysis
NMR spectroscopy is the most powerful tool for determining the structure of a molecule in solution, providing detailed information about the chemical environment, connectivity, and conformation of atoms.
One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental data for structural assignment. Based on the known effects of the tert-butoxycarbonyl (Boc) and isobutyl groups, a predictable set of resonances can be outlined for this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The large tert-butyl group typically produces a sharp and intense singlet, serving as a characteristic landmark in the spectrum. nih.gov
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Isobutyl -CH₃ | 0.9 - 1.0 | Doublet (d) | 6H |
| tert-Butyl -(CH₃)₃ | 1.4 - 1.5 | Singlet (s) | 9H |
| Isobutyl -CH | 1.8 - 2.0 | Multiplet (m) | 1H |
| Isobutyl -CH₂ | 2.6 - 2.8 | Doublet (d) | 2H |
| Hydrazine -NH | Variable (Broad) | Singlet (s) | 2H |
Table 1: Predicted ¹H NMR Spectral Data for this compound.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of six distinct signals would confirm the proposed molecular structure.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Isobutyl -C H₃ | ~21 |
| Isobutyl -C H | ~27 |
| tert-Butyl -(C H₃)₃ | ~28 |
| Isobutyl -C H₂ | ~58 |
| tert-Butyl -C (CH₃)₃ | ~81 |
| Carbonyl -C =O | ~157 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular backbone. science.gov
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu For this compound, COSY would be crucial for tracing the connectivity within the isobutyl group, showing correlations between the CH₂ protons and the CH proton, and between the CH proton and the two CH₃ groups.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (a one-bond correlation). columbia.edu This allows for the definitive assignment of each carbon atom that bears protons. For instance, the proton signal at ~2.7 ppm would show a cross-peak with the carbon signal at ~58 ppm, assigning them as the isobutyl CH₂ group.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is vital for connecting different parts of the molecule. columbia.eduyoutube.com Key expected correlations would include:
The singlet from the nine tert-butyl protons (~1.5 ppm) correlating to both the quaternary carbon (~81 ppm) and the carbonyl carbon (~157 ppm).
The protons of the isobutyl CH₂ group (~2.7 ppm) correlating to the isobutyl CH carbon (~27 ppm).
One of the N-H protons showing a correlation to the carbonyl carbon (~157 ppm), confirming the carbazate structure.
| 2D NMR Experiment | Purpose | Expected Key Correlations |
| COSY | Establishes ¹H-¹H coupling networks | Isobutyl H-C H₂ ↔ H-C H ↔ H-C H₃ |
| HSQC | Maps protons to their directly attached carbons | tert-Butyl ¹H ↔ ¹³C; Isobutyl ¹H ↔ ¹³C for each group (CH₂, CH, CH₃) |
| HMBC | Connects molecular fragments via long-range ¹H-¹³C correlations | tert-Butyl ¹H → Carbonyl ¹³C; Isobutyl ¹H → adjacent carbons |
Table 3: Summary of Expected 2D NMR Correlations.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation patterns under ionization. For this compound (Molecular Formula: C₉H₂₀N₂O₂, Molecular Weight: 188.27 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition with high precision.
Under electron impact (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. The Boc group is known to produce specific, highly diagnostic fragments. doaj.org
Base Peak: The most common fragmentation pathway for Boc-protected compounds is the formation of the highly stable tert-butyl cation at m/z = 57 . This is often the most abundant ion (the base peak).
Loss of Isobutylene (B52900): A neutral loss of isobutylene (56 Da) from the tert-butyl group via a McLafferty-type rearrangement is another common pathway, leading to a fragment ion at [M-56]⁺ .
Alpha-Cleavage: Cleavage of bonds adjacent to the nitrogen atoms is also expected. For example, cleavage of the bond between the CH and CH₂ groups of the isobutyl moiety could occur.
Other Fragments: Loss of the entire isobutyl group ([M-57]⁺) or the tert-butoxy (B1229062) group ([M-73]⁺) are also possible fragmentation routes.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| 188 | [M]⁺ | Molecular Ion |
| 132 | [M - C₄H₈]⁺ | Loss of neutral isobutylene |
| 101 | [C₅H₉O₂]⁺ | Boc group cation |
| 57 | [C₄H₉]⁺ | tert-Butyl cation (often base peak) |
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. docbrown.info The IR spectrum of this compound would be dominated by absorptions corresponding to the N-H, C-H, C=O, and C-O bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch | Hydrazine (-NH-NH-) |
| 2960 - 2850 | C-H Stretch | Alkyl (tert-butyl, isobutyl) |
| 1710 - 1680 | C=O Stretch | Carbamate (B1207046) |
| 1650 - 1580 | N-H Bend | Hydrazine |
| ~1250 | C-O Stretch | Carbamate |
Table 5: Predicted Characteristic Infrared Absorption Bands.
The presence of a strong absorption band around 1700 cm⁻¹ would confirm the carbonyl group of the carbamate, while the sharp bands below 3000 cm⁻¹ would verify the aliphatic C-H bonds. The broader absorptions above 3200 cm⁻¹ are characteristic of the N-H stretching vibrations.
Electronic Spectroscopy (UV-Vis Spectroscopy) for Chromophore Analysis
UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. This compound lacks an extended system of conjugated π-bonds and therefore is not expected to be a strong chromophore. The primary electronic transition would be the n→π* transition associated with the lone pair of electrons on the oxygen atom of the carbonyl group.
This transition is typically weak and occurs at a short wavelength, likely below 220 nm in the far-UV region. nih.gov Consequently, UV-Vis spectroscopy is of limited utility for detailed structural elucidation of this compound but can be used to confirm the absence of significant conjugated impurities.
Future Perspectives and Research Opportunities in Hydrazinecarboxylate Chemistry
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
